4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
Description
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the morpholine ring and the triazine core in its structure imparts unique chemical and biological properties to this compound.
Properties
IUPAC Name |
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-3-16(4-2)10-13-9(12)14-11(15-10)17-5-7-18-8-6-17/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKICYXTKHBJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and diethylamine. The process can be summarized as follows:
Starting Materials: Cyanuric chloride, morpholine, and diethylamine.
Chemical Reactions Analysis
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Scientific Research Applications
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:
Agriculture: Triazine derivatives are widely used as herbicides.
Medicine: Some triazine derivatives have shown potential as antitumor agents.
Materials Science: Triazine-based compounds are used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine depends on its application:
Comparison with Similar Compounds
4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can be compared with other triazine derivatives:
Similar Compounds:
Uniqueness: The presence of the diethylamine group in this compound distinguishes it from other triazine derivatives, potentially imparting unique biological and chemical properties.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
